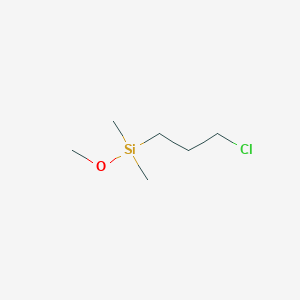
4-Chloro-3-nitrobenzamide
Vue d'ensemble
Description
4-Chloro-3-nitrobenzamide (4-CNB) is an organic compound with a molecular formula of C7H4ClN3O2. It is a white crystalline solid that has a melting point of 168-170 °C. 4-CNB is an amide of 3-nitrochlorobenzene, which is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds. 4-CNB has been studied extensively due to its potential applications in various fields, such as medicinal chemistry, biochemistry, and materials science.
Applications De Recherche Scientifique
Synthèse des benzamides
Le 4-chloro-3-nitrobenzamide peut être utilisé dans la synthèse des benzamides. Les benzamides sont synthétisés par condensation directe d'acides benzoïques et d'amines sous irradiation ultrasonique en présence de liquide ionique acide de Lewis immobilisé sur de la terre de diatomées . Cette méthode est considérée comme verte, rapide, douce et très efficace .
Applications pharmaceutiques
Les benzamides, qui peuvent être synthétisés à partir du this compound, sont largement utilisés dans l'industrie pharmaceutique. Ils se retrouvent dans les structures de composés pharmaceutiques potentiels tels que le lopéramide (antidiarrhéique), l'acétaminophène (analgésique), la lidocaïne (anesthésique local), l'atorvastatine (réducteur du cholestérol), le lisinopril (inhibiteur de l'enzyme de conversion de l'angiotensine), le valsartan (blocage des récepteurs de l'angiotensine II), le sorafénib et le diltiazem (bloqueurs des canaux calciques utilisés dans le traitement de l'angine de poitrine et de l'hypertension), le lipitor et le vyvanse, qui ont été largement utilisés pour le traitement du cancer, de l'hypercholestérolémie et de l'hyperactivité juvénile .
Applications industrielles
Les composés amides, qui comprennent les benzamides, sont également largement utilisés dans des industries telles que le papier, le plastique et le caoutchouc .
Applications agricoles
Les composés amides sont utilisés dans les zones agricoles .
Activité antiplaquettaire
Les dérivés amides présentent une activité antiplaquettaire .
Produit intermédiaire dans la synthèse d'agents thérapeutiques
Ils sont également utilisés comme produit intermédiaire dans la synthèse d'agents thérapeutiques .
Mécanisme D'action
Target of Action
It has been used in the synthesis of analogs of serotonin transporter (sert) ligands , suggesting potential interactions with these targets.
Mode of Action
It’s known that the compound can form co-crystals with caffeine and methanol, involving a combination of molecular rotation and movement to form the necessary compression and expansion upon bending . This suggests that the compound may interact with its targets through similar mechanisms, potentially inducing conformational changes that affect their function.
Biochemical Pathways
Given its potential role in the synthesis of sert ligands , it may influence serotonin signaling pathways.
Result of Action
Its ability to form co-crystals with other compounds suggests it may induce structural changes in its targets, potentially affecting their function .
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXRJCDXGJRBHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066086 | |
| Record name | Benzamide, 4-chloro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16588-06-0 | |
| Record name | 4-Chloro-3-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-nitrobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016588060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-nitrobenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 4-chloro-3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, 4-chloro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-nitrobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-3-nitrobenzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JS3WES3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main intermolecular interactions observed in the crystal structure of 4-Chloro-3-nitrobenzamide?
A1: The crystal structure of this compound reveals two primary intermolecular interactions: []
Q2: How do π–π interactions contribute to the stability of the this compound crystal structure?
A2: In addition to hydrogen bonding, π–π interactions between adjacent benzene rings further stabilize the crystal structure of this compound. The centroid-to-centroid distance between these rings is 3.803 Å, indicating a favorable stacking arrangement that contributes to overall crystal stability. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














